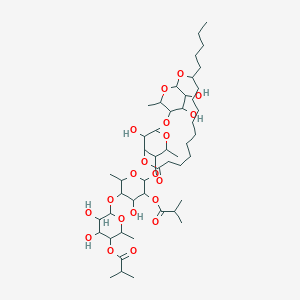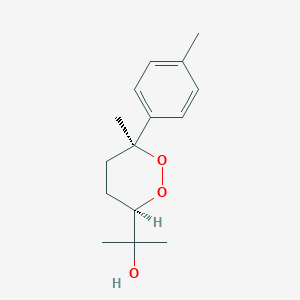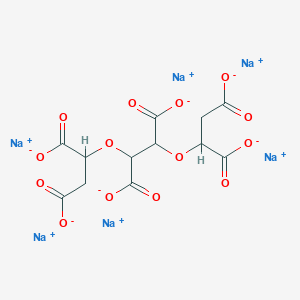
2,3-Bis(1,2-dicarboxyethoxy)butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(1,2-dicarboxyethoxy)butanedioic acid, commonly known as BDB, is a dicarboxylic acid that has gained significant attention in the scientific community due to its potential applications in various fields. This acid is synthesized through a series of chemical reactions and has been found to have numerous biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of BDB is not fully understood. However, it has been suggested that BDB acts by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. It has also been suggested that BDB forms stable complexes with drugs, which may enhance their efficacy.
Biochemical and physiological effects:
BDB has been found to have numerous biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in inflammation and tumor growth. It has also been found to enhance plant growth and increase crop yield.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BDB in lab experiments is its ability to form stable complexes with various drugs. This may enhance the efficacy of the drugs and reduce their toxicity. However, one of the limitations of using BDB in lab experiments is its relatively high cost compared to other chemicals.
Direcciones Futuras
There are numerous future directions for research on BDB. One area of research is the development of BDB-based drug delivery systems. Another area of research is the study of BDB's potential use as a plant growth regulator. Additionally, further studies are needed to fully understand the mechanism of action of BDB and its potential applications in various fields.
Conclusion:
In conclusion, BDB is a dicarboxylic acid that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized through a multi-step chemical reaction process and has been found to have numerous biochemical and physiological effects. Further research is needed to fully understand the potential applications of BDB in various fields.
Métodos De Síntesis
BDB is synthesized through a multi-step chemical reaction process. The first step involves the reaction between maleic anhydride and ethylene glycol to form mono (2-hydroxyethyl) maleate. This intermediate product is then reacted with sodium hydroxide to form mono (2-hydroxyethyl) maleate sodium salt. Finally, the sodium salt is reacted with succinic anhydride to form BDB.
Aplicaciones Científicas De Investigación
BDB has been extensively studied for its potential applications in various fields. In the field of medicine, BDB has been found to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
In the field of agriculture, BDB has been studied for its potential use as a plant growth regulator. It has been found to enhance plant growth and increase crop yield.
Propiedades
Número CAS |
111451-16-2 |
|---|---|
Nombre del producto |
2,3-Bis(1,2-dicarboxyethoxy)butanedioic acid |
Fórmula molecular |
C12H8Na6O14 |
Peso molecular |
514.12 g/mol |
Nombre IUPAC |
hexasodium;2,3-bis(1,2-dicarboxylatoethoxy)butanedioate |
InChI |
InChI=1S/C12H14O14.6Na/c13-5(14)1-3(9(17)18)25-7(11(21)22)8(12(23)24)26-4(10(19)20)2-6(15)16;;;;;;/h3-4,7-8H,1-2H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24);;;;;;/q;6*+1/p-6 |
Clave InChI |
HJGMKIKNJPANSH-UHFFFAOYSA-H |
SMILES |
C(C(C(=O)[O-])OC(C(C(=O)[O-])OC(CC(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C(C(C(=O)[O-])OC(C(C(=O)[O-])OC(CC(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Sinónimos |
2,3-bis(1,2-dicarboxyethoxy)butanedioic acid sodium tartrate disuccinate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B220561.png)
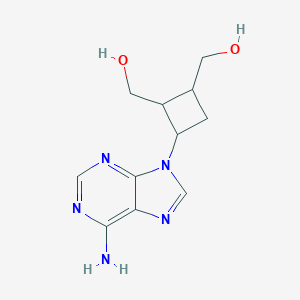
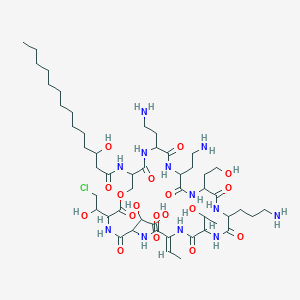

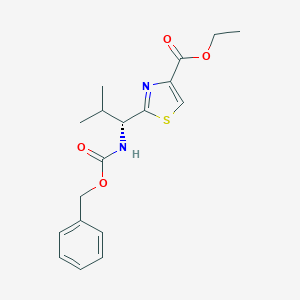
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B220646.png)
